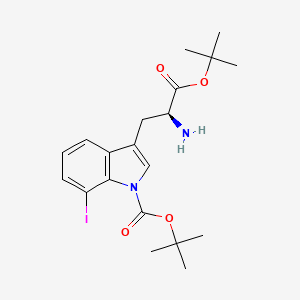

S 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester

Description

S 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester (CAS: 2301071-84-9) is a specialized indole derivative with a molecular formula of C₂₀H₂₇IN₂O₄ and a molecular weight of 486.35 g/mol . The compound features a 7-iodo-substituted indole core, a tert-butyl ester group at the 1-position, and a 3-position side chain containing a tert-butoxycarbonyl (Boc)-protected aminoethyl moiety. This structural complexity renders it valuable in organic synthesis, particularly in peptide coupling and as a building block for pharmaceuticals requiring iodine-containing intermediates. Its Boc and tert-butyl ester groups enhance solubility in organic solvents and provide steric protection for sensitive functional groups during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-7-iodoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27IN2O4/c1-19(2,3)26-17(24)15(22)10-12-11-23(18(25)27-20(4,5)6)16-13(12)8-7-9-14(16)21/h7-9,11,15H,10,22H2,1-6H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKIORYMCZGCZ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C2=C1C=CC=C2I)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C2=C1C=CC=C2I)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

S 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly due to its structural similarities to biologically active indole derivatives. This article compiles the biological activity data, including pharmacological effects, mechanisms of action, and relevant case studies, while also presenting findings in a structured format.

- Molecular Formula : C₁₃H₁₈N₂O₄I

- CAS Number : 2301071-84-9

- Structure : The compound features an indole core substituted with a tert-butoxycarbonyl group and an iodine atom, which are critical for its biological activity.

Biological Activity Overview

The biological activity of S 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester can be categorized into several key areas:

1. Anticancer Activity

Indoles are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance:

- Mechanism : Induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

- Case Study : A study demonstrated that indole derivatives exhibited IC₅₀ values in the nanomolar range against human cancer cell lines, suggesting that S 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester may exhibit similar potency .

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

- Research Findings : In vitro assays showed significant inhibition of MMP-13 activity, suggesting potential use in therapeutic strategies against arthritic disorders and cancer .

3. Neuroprotective Effects

Indole derivatives are also explored for neuroprotective properties, particularly against Alzheimer's disease.

- Mechanism : Compounds similar to S 3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-7-iodo-indole have shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

- Findings : A study reported EC₅₀ values indicating effective inhibition of self-induced Aβ aggregation at concentrations lower than traditional treatments .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Apoptosis induction | |

| MMP Inhibition | Enzymatic inhibition | |

| Neuroprotection | Aβ aggregation inhibition |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

- Absorption : Compounds with similar structures have shown good permeability across biological membranes.

- Metabolism : Preliminary studies suggest metabolic stability, but further research is needed to elucidate specific metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related molecules:

2-(2,6-Dioxopiperidin-3-yl)-4-(6-iodohexyloxy)isoindoline-1,3-dione (CAS: 2738912-34-8)

Molecular Formula : C₁₉H₂₁IN₂O₅

Molecular Weight : 484.29 g/mol

- Structural Differences :

- Replaces the indole core with an isoindoline-1,3-dione system.

- Features a 6-iodohexyloxy chain instead of a 7-iodo substituent.

- Incorporates a dioxopiperidinyl group, introducing a lactam ring absent in the target compound.

- The extended iodohexyloxy chain increases hydrophobicity compared to the compact 7-iodoindole structure.

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1260610-71-6)

Molecular Formula: C₁₀H₁₈INO₂ Molecular Weight: 295.16 g/mol

- Structural Differences: Based on a pyrrolidine ring instead of an indole scaffold. Lacks aminoethyl and Boc-protected side chains; iodine is positioned on a methyl group attached to the pyrrolidine ring.

- Safety data indicate significant skin/eye irritation and respiratory toxicity risks, suggesting that tert-butyl esters with smaller backbones may exhibit higher volatility or reactivity .

cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (CAS: 957793-95-2)

Molecular Formula: C₉H₁₅NO₂ Molecular Weight: 169.22 g/mol

- Structural Differences :

- Cyclobutane core instead of indole.

- Contains a free amine group without Boc protection.

- Functional Implications :

- The strained cyclobutane ring may increase susceptibility to ring-opening reactions.

- The unprotected amine enhances nucleophilicity but limits stability in acidic conditions compared to Boc-protected analogs.

Comparative Analysis of Key Properties

Research Findings and Functional Insights

- Thermal Behavior :

Tert-butyl esters in general exhibit thermal cleavage activation energies of ~116–125 kJ/mol , as demonstrated in polymer studies (e.g., MA20 and A20 films) . While direct data for the target compound are unavailable, its tert-butyl ester and Boc groups likely confer similar stability, requiring controlled conditions during synthesis to prevent premature deprotection. - In contrast, the pyrrolidine derivative’s iodomethyl group may favor SN2 reactions .

- Safety Considerations : While specific toxicity data for the target compound are lacking, structurally related tert-butyl esters (e.g., pyrrolidine and cyclobutane derivatives) are associated with respiratory and dermal hazards, necessitating stringent handling protocols .

Preparation Methods

Indole Nitrogen Protection

The indole nitrogen is first protected as a Boc carbamate to prevent undesired side reactions during subsequent steps. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Procedure

Indole (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Boc₂O (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at room temperature for 12 h. The product, indole-1-carboxylic acid tert-butyl ester , is isolated by column chromatography (hexanes/ethyl acetate 9:1).

Regioselective Iodination at Position 7

Electrophilic iodination at position 7 is achieved using N-iodosuccinimide (NIS) under Friedel-Crafts conditions. The Boc group directs iodination to the para position (C7) due to its electron-withdrawing nature.

Procedure

Boc-protected indole (1.0 equiv) is dissolved in anhydrous DCM. NIS (1.1 equiv) and triflic acid (0.1 equiv) are added at 0°C. The reaction is stirred for 2 h, quenched with saturated NaHCO₃, and extracted with DCM. The product, 7-iodoindole-1-carboxylic acid tert-butyl ester , is purified via silica gel chromatography (toluene/ethyl acetate 10:1).

Introduction of the Chiral Aminoethyl Side Chain at Position 3

Friedel-Crafts Alkylation

Position 3 of the indole is alkylated using a Boc-protected aminoethyl electrophile. To ensure stereocontrol, a chiral auxiliary or asymmetric catalysis is employed.

Procedure

A solution of 7-iodoindole-1-carboxylic acid tert-butyl ester (1.0 equiv) in DCM is cooled to −78°C. A chiral Lewis acid catalyst (e.g., (R)-BINOL·SnCl₄, 0.2 equiv) and Boc-protected 2-aminoethyl triflate (1.5 equiv) are added. The reaction is warmed to −20°C over 4 h, quenched with methanol, and purified by chromatography to yield 3-(2-Boc-aminoethyl)-7-iodoindole-1-carboxylic acid tert-butyl ester .

Resolution of Stereochemistry

If racemization occurs during alkylation, enzymatic resolution using lipases or chiral stationary phase chromatography is employed to isolate the S-enantiomer.

Functional Group Interconversion and Final Assembly

Deprotection and Recrystallization

The Boc group on the aminoethyl side chain is temporarily removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) to facilitate purification. After recrystallization from n-hexane/ethanol, the compound is reprotected with Boc₂O.

Typical Yield

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the optimal synthetic routes for introducing tert-butyl ester and Boc-protected amino groups in indole derivatives like this compound?

Answer: The tert-butyl ester is typically introduced via acid-catalyzed condensation of carboxylic acids with tert-butanol or tert-butyl acetate (t-BuOAc). For Boc-protected amines, di-tert-butyl dicarbonate (Boc₂O) is standard. However, free amino acids (like the ethylamine side chain here) require solubility enhancement in organic solvents. A validated approach involves forming salts with fluorinated acids (e.g., trifluoroacetic acid, TFA) to increase solubility while acting as acid catalysts . For indole iodination, electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 7-position is common, though steric hindrance from tert-butyl groups may require elevated temperatures .

Q. How stable are the tert-butyl ester and Boc-protected amine groups under common reaction conditions?

Answer:

- Boc group : Stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., HCl/dioxane, TFA). Avoid prolonged exposure to triflic acid or HClO₄ due to premature deprotection risks .

- tert-butyl ester : Resists nucleophiles and reductants but hydrolyzes under strong acidic (e.g., 4M HCl in dioxane) or Lewis acidic (e.g., TMSOTf) conditions .

- Iodo-substituent : Susceptible to displacement in cross-coupling reactions (e.g., Suzuki-Miyaura) but stable under mild acidic/basic conditions .

Q. What analytical techniques confirm the stereochemical integrity of the S-configuration in the aminoethyl side chain?

Answer:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with UV detection at 254 nm.

- Circular Dichroism (CD) : Compare optical rotation with enantiomerically pure standards.

- X-ray Crystallography : Definitive confirmation but requires high-quality single crystals .

Advanced Research Questions

Q. How can competing side reactions during iodination of the indole precursor be minimized?

Answer: Iodination at the 7-position competes with 5- or 3-substitution due to electronic and steric factors. Strategies include:

Q. What mechanistic insights explain incomplete Boc deprotection during acidic cleavage?

Answer: Incomplete deprotection often arises from:

- Steric Hindrance : Bulky tert-butyl groups slow protonation of the carbamate oxygen.

- Acid Strength : Weak acids (e.g., TFA) may fail to protonate sterically shielded sites. Use stronger acids like HCl in dioxane (4M) or HBr/AcOH for recalcitrant cases .

- Solvent Effects : Dichloromethane (DCM) enhances Boc cleavage efficiency compared to THF due to better acid diffusion .

Q. How does the steric bulk of tert-butyl groups influence cross-coupling reactivity at the 7-iodo position?

Answer: The tert-butyl ester and Boc groups create steric congestion, which may:

- Reduce Catalytic Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) require longer reaction times or higher temperatures.

- Promote β-Hydride Elimination : Mitigate by using bulky ligands (e.g., XPhos) or additives like silver carbonate .

- Solvent Optimization : Toluene or DME improves solubility of sterically hindered intermediates .

Methodological Challenges and Solutions

Q. How to resolve low yields in the final esterification step?

Answer: Low yields often stem from:

- Poor Solubility : Pre-form the amino acid salt with bis(trifluoromethanesulfonyl)imide (Tf₂NH) to enhance solubility in t-BuOAc .

- Competing Hydrolysis : Use anhydrous solvents and molecular sieves (3Å) to scavenge water.

- Catalyst Optimization : Replace hazardous HClO₄ with camphorsulfonic acid (CSA) for safer, efficient catalysis .

Q. What computational models predict the compound’s stability under catalytic hydrogenation?

Answer:

- DFT Calculations : Model the electronic environment of the indole ring and Boc group to predict hydrogenation susceptibility.

- Molecular Dynamics (MD) : Simulate steric interactions between Pd catalysts and tert-butyl groups to optimize ligand selection .

Safety and Handling

Q. What are the toxicity risks associated with intermediates in this compound’s synthesis?

Answer:

- Acute Toxicity : Intermediates may cause skin/eye irritation (H315, H319) or respiratory distress (H302). Use PPE and fume hoods .

- Deprotection Hazards : TFA and HClO₄ release toxic fumes; neutralize with bicarbonate quench .

- Iodo-Byproducts : Collect halogenated waste separately for licensed disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.